Enhanced Lipophilicity (XLogP3) of Ethyl Ester vs. Carboxylic Acid and Methyl Ester Analogs
Ethyl (1-methyl-1H-pyrazol-4-yl)glycinate exhibits a higher computed XLogP3 value of 0.8 compared to its non-esterified analog, 2-[(1-methyl-1H-pyrazol-4-yl)amino]acetic acid, which has an XLogP3 of -0.2 [1]. This difference of 1.0 unit in lipophilicity directly translates to improved passive membrane permeability, a critical factor in drug design and cellular assay performance. The methyl ester analog, Methyl (1-methyl-1H-pyrazol-4-yl)glycinate, has a molecular weight of 169.18 g/mol, whereas the ethyl ester has a higher molecular weight of 183.21 g/mol, offering a distinct balance of size and lipophilicity .
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.8 |
| Comparator Or Baseline | Carboxylic acid analog: XLogP3 = -0.2 |
| Quantified Difference | +1.0 units |
| Conditions | Computed using XLogP3 algorithm (PubChem) |
Why This Matters
The increased lipophilicity (XLogP3 0.8 vs. -0.2) indicates superior membrane permeability for the ethyl ester, making it a more suitable lead compound for intracellular targets compared to the polar acid form.
- [1] PubChem. 2-[(1-methyl-1H-pyrazol-4-yl)amino]acetic acid. CID 79421463. Computed Properties. Accessed 2026. View Source
